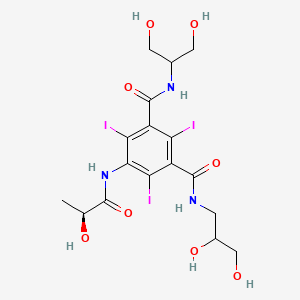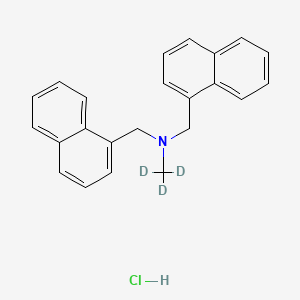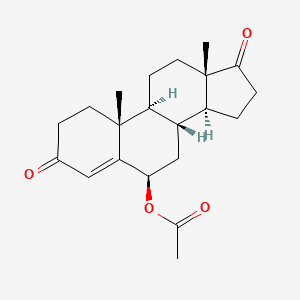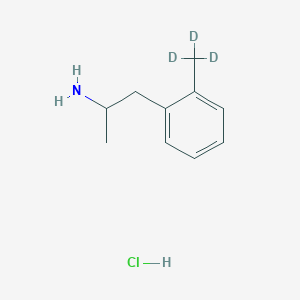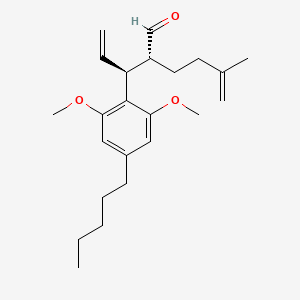
4,7-Dichloro-3-cyclopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-3-cyclopropylquinoline is a chemical compound with the molecular formula C12H9Cl2N. It is an intermediate in the synthesis of 3-Cyclopropyl Hydroxychloroquine, an impurity and analog of hydroxychloroquine. Hydroxychloroquine is known for its antimalarial, antirheumatic, and lupus erythematosus suppressant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3-cyclopropylquinoline involves several steps:
Hydrolysis and Acid Adjustment: 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester is hydrolyzed using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid.
Decarboxylation: The 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid undergoes decarboxylation to produce 4-hydroxyl-7-chloroquinoline.
Chlorination: The 4-hydroxyl-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline crude products.
Refining: The crude products are refined in a one-step process to achieve a purity of more than 99%.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route as described above. The process is simple, with high yield and purity at each step, making it suitable for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloro-3-cyclopropylquinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position of the pyridine ring is highly reactive in nucleophilic aromatic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the chlorination step to introduce chlorine atoms.
Sodium Hydroxide: Used in the hydrolysis step to prepare the carboxylic acid intermediate.
Major Products Formed
Chloroquine: A typical reaction with a specific primary amine gives chloroquine in high yield.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-3-cyclopropylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is an intermediate in the synthesis of hydroxychloroquine, which is used to treat malaria, rheumatoid arthritis, and lupus.
Industry: The compound is used in the production of antimalarial drugs and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-3-cyclopropylquinoline is not fully understood. it is known to act as an intermediate in the synthesis of hydroxychloroquine, which exerts its effects by interfering with the growth of parasites in red blood cells. Hydroxychloroquine is believed to inhibit the action of heme polymerase, an enzyme crucial for the survival of the malaria parasite.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxychloroquine: An antimalarial and antirheumatic drug.
Chloroquine: Another antimalarial drug.
Amodiaquine: Used to treat malaria.
Uniqueness
4,7-Dichloro-3-cyclopropylquinoline is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of hydroxychloroquine and other quinoline derivatives. Its reactivity in nucleophilic aromatic substitution reactions also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H9Cl2N |
|---|---|
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
4,7-dichloro-3-cyclopropylquinoline |
InChI |
InChI=1S/C12H9Cl2N/c13-8-3-4-9-11(5-8)15-6-10(12(9)14)7-1-2-7/h3-7H,1-2H2 |
InChI-Schlüssel |
XYBSBPBXNVQLQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=C3C=C(C=CC3=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


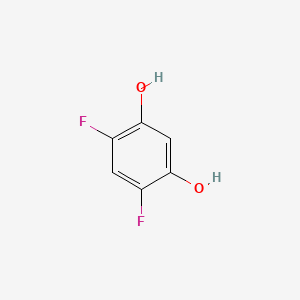
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

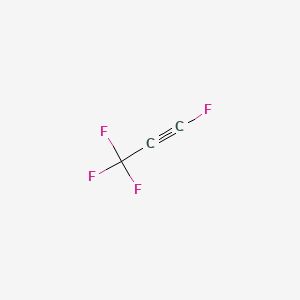
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
